![molecular formula C20H22N4O4S B2711784 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034468-05-6](/img/structure/B2711784.png)
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Description
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O4S and its molecular weight is 414.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study presented the synthesis and evaluation of novel derivatives, highlighting the importance of such chemical structures in antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activities against various microorganisms, demonstrating their potential as lead compounds for developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Novel Compounds with Biological Activities
Research on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are compounds possessing valuable biological activities, used both conventional and modern microwave techniques. This work not only advances the chemical synthesis methods but also contributes to the discovery of compounds with potential therapeutic applications (Youssef, Azab, & Youssef, 2012).
Antitumor and Antimicrobial Activities
Another study synthesized novel N-arylpyrazole-containing enaminones, leading to the discovery of compounds with antitumor and antimicrobial activities. This emphasizes the role of such chemical structures in the development of new treatments for cancer and infections (Riyadh, 2011).
Molecular Interaction Studies
Molecular interaction studies of a specific antagonist with the CB1 cannabinoid receptor showcased the detailed analysis of chemical compounds' binding mechanisms. This research contributes to the understanding of how certain chemical structures interact with biological targets, which is crucial for drug design and development (Shim et al., 2002).
properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-13-16(22-18(25)14-8-10-24(11-9-14)29(2,26)27)12-17-20(21-13)28-19(23-17)15-6-4-3-5-7-15/h3-7,12,14H,8-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOBYCPUKPVRQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4CCN(CC4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.